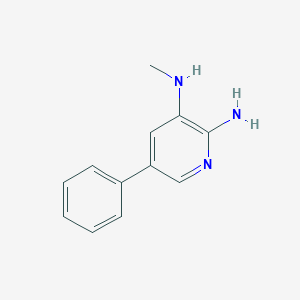

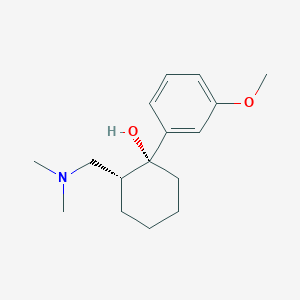

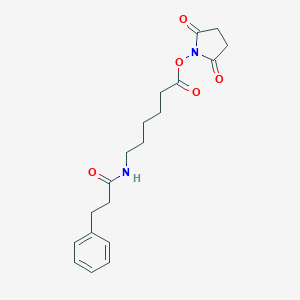

![molecular formula C₉H₁₆NO₂ B015300 [3-(羟甲基)-2,2,5,5-四甲基-2,5-二氢-1h-吡咯-1-基]氧化烷基 CAS No. 55738-75-5](/img/structure/B15300.png)

[3-(羟甲基)-2,2,5,5-四甲基-2,5-二氢-1h-吡咯-1-基]氧化烷基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl involves various chemical reactions, including hydroxyamination and the Clauson-Kaas procedure. Notable methodologies include the synthesis and structure elucidation of 3-(hydroxycarbamoyl)-2,2,5,5-tetramethyl-2,5-dihydropyrrol-1-oxyl through hydroxyamination (Sen', Shilov, & Golubev, 2008), and the development of a novel six-step synthesis route starting from 2-methylfuran to produce rac-5-(hydroxymethyl)-1-(tetrahydro-2'-oxofur-3'-yl)-1H-pyrrole-2-carboxaldehyde (Hayoz, Aeby, & Neier, 1993).

Molecular Structure Analysis

X-ray analysis and spectroscopic methods play a crucial role in determining the molecular structure of derivatives. The structure of 3-(hydroxycarbamoyl)-2,2,5,5-tetramethyl-2,5-dihydropyrrol-1-oxyl revealed a cis configuration for the hydroxamic acid fragment and a distorted trans position of the carbonyl group (Sen', Shilov, & Golubev, 2008).

Chemical Reactions and Properties

Chemical reactions involving [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl derivatives include hydroxyamination, oxidation, and reactions with acetylene for pyrrole synthesis (Trofimov et al., 1988). These reactions highlight the compound's versatility and reactivity towards different chemical transformations.

Physical Properties Analysis

The physical properties of [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl derivatives, such as solubility, melting points, and crystal structure, can be characterized using spectroscopic methods and X-ray crystallography. The exact physical properties are determined based on the specific derivative and its structural features.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the compound's behavior in various chemical environments. For instance, methylation of specific nitrogen or hydroxy substituents dramatically reduces the potency of derivatives as inhibitors, indicating the importance of acidic functions on the 1H-pyrrole-2,5-dione nucleus (Rooney et al., 1983).

科学研究应用

自旋标记和交叉偶联反应

该化合物已被用于通过创建新的 3-取代-4-碘-(2,2,5,5-四甲基-2,5-二氢-1H-吡咯-1-基)氧化烷基化合物来合成 NH2-和 SH-特异性自旋标记。这些化合物在 Sonogashira 和 Buchwald–Hartwig 交叉偶联反应中显示出潜力,导致产生顺磁性 β-氨基酸酯、吡咯啉氮氧化物缩合杂环,包括顺磁性 α,α'-联吡啶配体和自旋标记磺酰胺 (Úr 等人,2017)。

pH 敏感自旋探针

该化合物在 pH 敏感自旋探针的合成中也至关重要。一项研究讨论了从 3-乙基戊-2-烯合成 2,2,5,5-四乙基咪唑氮氧化物。与 2,2,5,5-四甲基类似物相比,这些合成的氮氧化物更稳定,并且明显对 pH 敏感,这使得它们在电子顺磁共振 (EPR) 应用中探测生物系统非常有价值 (Kirilyuk 等人,2004)。

有机自由基电池中的阴极材料

关于使用该化合物的 TEMPO 含量聚吡咯衍生物的研究突出了其在开发有机自由基电池材料中的作用。合成的聚合物表现出可逆的电化学性质,表明该化合物在增强储能技术方面的重要性 (Xu 等人,2014)。

化学合成和结构分析

该化合物已用于羟胺化反应,从而产生新结构,如 3-(羟甲酰基氨基)-2,2,5,5-四甲基-2,5-二氢-1H-吡咯-1-氧基。该研究提供了对这些合成化合物的立体化学和结构特征的见解,这可能是开发新化学品或药物的基础 (Sen', Shilov & Golubev, 2008)。

作用机制

Target of Action

Hydroxymethyl groups have been shown to enhance the interaction of drugs with their active sites . This suggests that the compound could potentially interact with a variety of molecular targets, enhancing their activity and contributing to its therapeutic effects.

Mode of Action

The introduction of a hydroxymethyl group can lead to changes in the physical-chemical properties of a molecule, potentially enhancing its biological activity . This could involve increasing the affinity of the compound for its target, altering the conformation of the target protein, or modulating the downstream signaling pathways.

Biochemical Pathways

Hydroxymethylation is a key process in epigenetic regulation, influencing gene expression and cellular function . Therefore, it’s plausible that this compound could impact various biochemical pathways through its potential epigenetic effects.

Pharmacokinetics

Hydroxymethylation has been shown to enhance the pharmacodynamic and pharmacokinetic properties of certain compounds . This could potentially improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, thereby enhancing its bioavailability.

Result of Action

Hydroxymethylation can influence the pharmacological effects of drugs, prodrugs, active metabolites, and compounds of natural origin . Therefore, it’s plausible that this compound could have diverse molecular and cellular effects, depending on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, DNA hydroxymethylation, a key epigenetic mechanism, is sensitive to environmental stimuli . Therefore, factors such as temperature, pH, and the presence of other molecules could potentially influence the action of [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl involves the reaction of a pyrrole derivative with an oxidizing agent.", "Starting Materials": [ "2,5-dimethylpyrrole", "Formaldehyde", "Hydrogen peroxide", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Dissolve 2,5-dimethylpyrrole in methanol and add formaldehyde to the solution.", "Step 2: Add sodium hydroxide to the solution and heat it to reflux temperature.", "Step 3: Allow the reaction mixture to cool and add hydrogen peroxide to it.", "Step 4: Stir the mixture for several hours and then filter the resulting solid.", "Step 5: Wash the solid with water and dry it to obtain [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl." ] } | |

CAS 编号 |

55738-75-5 |

产品名称 |

[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl |

分子式 |

C₉H₁₆NO₂ |

分子量 |

170.23 g/mol |

InChI |

InChI=1S/C9H16NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h5,11H,6H2,1-4H3 |

InChI 键 |

NCMGONIKCPXQRB-UHFFFAOYSA-N |

SMILES |

CC1(C=C(C(N1[O])(C)C)CO)C |

规范 SMILES |

CC1(C=C(C(N1[O])(C)C)CO)C |

同义词 |

2,5-dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-1H-Pyrrol-1-yloxy; 3-Hydroxymethyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy; 3-Hydroxymethyl-2,2,5,5-tetramethylpyrrolin-1-oxyl; 3-Hydroxymethyl-2,2,5,5-tetramethylpyrroline-N-oxyl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate](/img/structure/B15239.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol](/img/structure/B15240.png)

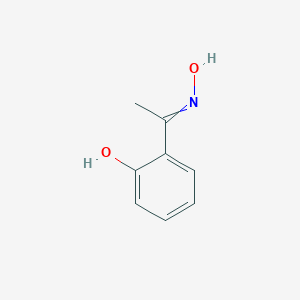

![(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B15242.png)

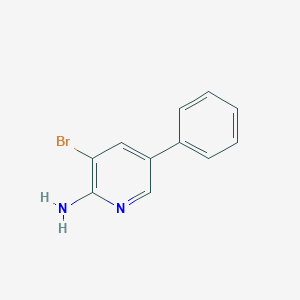

![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)

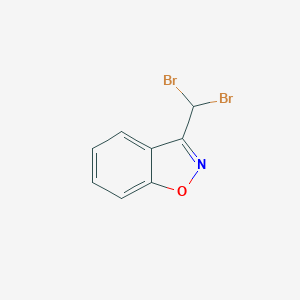

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)